2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858. The first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds .Molecular Structure Analysis
The imidazole ring is a constituent of several important natural products, including purine, histidine, and nucleic acid . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric; that is, it can function as both an acid and a base . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 377.91 .Scientific Research Applications
Anticancer Activities
Imidazole derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, Duran and Demirayak synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showing reasonable anticancer activity against melanoma-type cell lines among others. This underscores the potential of imidazole derivatives in cancer therapy due to their targeted cytotoxic effects (Duran & Demirayak, 2012).
Antimicrobial and Antibacterial Properties
Imidazole derivatives have also been found to possess significant antimicrobial and antibacterial properties. A study by Daraji et al. synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use in combating antibiotic-resistant strains (Daraji et al., 2021).
Antioxidant Properties for Industrial Applications
Imidazole derivatives have been explored for their antioxidant properties in industrial applications. Basta et al. studied benzimidazole derivatives as antioxidants for base stock oil, showcasing how these compounds can enhance the oxidation stability of industrial oils (Basta et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Yan et al. developed 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as β-secretase (BACE-1) inhibitors. This work highlights the therapeutic potential of imidazole derivatives in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes critical to the disease's progression (Yan et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that many factors such as metal ions, ligands, solvents, and ph can affect the synthesis of compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYPTZUNGBWGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)N)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide |
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